molecular formula C10H9F3O3 B8795246 2-Ethoxy-5-(trifluoromethyl)benzoic acid CAS No. 472809-65-7

2-Ethoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B8795246
CAS No.: 472809-65-7
M. Wt: 234.17 g/mol
InChI Key: LDMPKEHCFJSMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-(trifluoromethyl)benzoic acid (CAS 472809-65-7) is a high-value aromatic benzoic acid derivative characterized by an ethoxy substituent and a trifluoromethyl group on its benzene ring. This structure makes it a versatile and critical building block in organic synthesis and pharmaceutical research. With a molecular formula of C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol, it serves as a key intermediate for the construction of more complex molecules . The compound's primary research value lies in its role as a precursor in medicinal chemistry. The trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . As part of this chemical class, this compound is a structurally related analogue to Triflusal, an antiplatelet agent and antithrombotic medication used in various markets . This relationship underscores its potential application in the development of novel cardiovascular therapies and other small-molecule drugs. Researchers can utilize this compound to explore structure-activity relationships or to introduce specific aromatic segments into target candidates. This product is offered with a guaranteed purity of 97% and higher . It is typically shipped and stored at room temperature . As a standard safety precaution, researchers should note that this compound carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Appropriate personal protective equipment should be used when handling. This chemical is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

472809-65-7

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-ethoxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-16-8-4-3-6(10(11,12)13)5-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15)

InChI Key

LDMPKEHCFJSMQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Spectroscopic and Structural Characterization of 2 Ethoxy 5 Trifluoromethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Ethoxy-5-(trifluoromethyl)benzoic acid, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons, the ethoxy group protons (both the methylene (B1212753) and methyl protons), and the acidic proton of the carboxylic acid. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each signal to a specific proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule. Signals would be expected for the carboxylic acid carbon, the aromatic carbons (including those directly attached to the ethoxy, trifluoromethyl, and carboxylic acid groups), and the two carbons of the ethoxy group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique that would be used to characterize the trifluoromethyl (-CF₃) group. A single signal would be expected for the three equivalent fluorine atoms. Its chemical shift would confirm the presence of the -CF₃ group, and any coupling to nearby protons could provide further structural information.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Key vibrational modes would include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches associated with the ether and carboxylic acid, C-F stretches of the trifluoromethyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the ethoxy group.

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy would provide complementary information to FT-IR. While strong in the IR spectrum, the C=O stretching vibration would also be visible in the Raman spectrum. Aromatic ring vibrations are typically strong in Raman spectra. The technique would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₀H₉F₃O₃), the calculated molecular weight is 234.17 g/mol . In an electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 234.

The fragmentation pattern of substituted benzoic acids is well-understood and provides diagnostic information about the compound's structure. docbrown.info The fragmentation of this compound is expected to proceed through several key pathways based on the established behavior of aromatic carboxylic acids and esters in mass spectrometry. pharmacy180.com

A primary fragmentation involves the loss of the hydroxyl radical (•OH) from the carboxylic acid group, which would yield a prominent acylium ion [M-17]⁺. docbrown.info Another significant fragmentation pathway for esters and ethoxy-substituted compounds involves the loss of the ethoxy radical (•OC₂H₅) or a neutral ethene molecule. pharmacy180.com The stability of the resulting fragments, such as acylium ions, often dictates the most abundant peaks (base peaks) in the spectrum. docbrown.info

Key predicted fragmentation pathways include:

Loss of Hydroxyl Radical: Scission of the C-OH bond results in the formation of an acylium ion.

Loss of Ethoxy Group: Cleavage can occur with the loss of an ethoxy radical (•OC₂H₅) or through rearrangement to lose a neutral ethene molecule (C₂H₄).

Decarboxylation: The loss of the entire carboxyl group as CO₂ or the loss of CO following initial fragmentation is also a common pathway for benzoic acids.

Proposed Fragment Ionm/z (Mass/Charge Ratio)Neutral Loss
[C₁₀H₉F₃O₃]⁺ (Molecular Ion)234-
[C₁₀H₈F₃O₂]⁺217•OH
[C₈H₄F₃O]⁺189•COOH and C₂H₅•
[C₉H₄F₃O₂]⁺205•C₂H₅

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is primarily dictated by the benzoic acid chromophore.

Benzoic acid itself typically displays two main absorption bands: a strong primary band (B-band) around 230 nm and a weaker secondary band (C-band) near 270-280 nm. rsc.orgresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene (B151609) ring. cdnsciencepub.com

The presence of an ethoxy group (-OC₂H₅), which is an electron-donating auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the absorption intensity (hyperchromic effect) of these bands. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can also influence the electronic transitions. The interplay of these two substituents dictates the final absorption profile of the molecule. Studies on various substituted benzoic acids confirm that such functional groups significantly alter the UV-Vis spectra compared to the parent molecule. researchgate.net

CompoundAbsorption BandTypical λₘₐₓ (nm)Expected λₘₐₓ for this compound
Benzoic Acid rsc.orgresearchgate.netB-band~230Shifted due to -OC₂H₅ and -CF₃ substituents
C-band~270-280

X-ray Diffraction Analysis for Solid-State Molecular Conformation (for related compounds)

While the specific crystal structure for this compound is not detailed, extensive research on closely related benzoic acid derivatives provides a strong basis for predicting its solid-state conformation. X-ray diffraction analysis of 2-(Trifluoromethyl)benzoic acid, a structurally analogous compound, reveals definitive and characteristic packing features. nih.gov

In the solid state, benzoic acids commonly form centrosymmetric dimers through strong intermolecular O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov This dimerization is a dominant feature that dictates the crystal packing. The study of 2-(Trifluoromethyl)benzoic acid confirms this behavior, showing the formation of these classic hydrogen-bonded dimers. nih.gov

Furthermore, the analysis of 2-(Trifluoromethyl)benzoic acid shows that the carboxylic acid group is not coplanar with the aromatic ring, exhibiting a tilt of 16.8°. nih.gov Similar non-planar arrangements are common in ortho-substituted benzoic acids due to steric hindrance. iucr.org It is highly probable that this compound would adopt a similar dimeric structure in the solid state, with a comparable tilt of its carboxylic acid group relative to the benzene ring.

Crystallographic Data for the Related Compound 2-(Trifluoromethyl)benzoic Acid nih.gov
ParameterValue
Chemical FormulaC₈H₅F₃O₂
Crystal SystemMonoclinic
Key Structural FeatureForms centrosymmetric dimers via O—H···O hydrogen bonds
Carboxyl Group Tilt Angle16.8° (relative to the aromatic ring)

Computational and Theoretical Investigations of 2 Ethoxy 5 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Methods like the B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), are frequently used to model the properties of organic molecules like 2-Ethoxy-5-(trifluoromethyl)benzoic acid.

ParameterDescription
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-F, O-H). The strong doubly hydrogen-bonded interface of a dimerized system can be demonstrated by the elongation of the O-H bond length. nih.gov
Bond Angles (°)The angle formed between three connected atoms (e.g., O-C=O, C-C-F). These define the molecule's shape.
Dihedral Angles (°)The angle between two planes defined by sets of four atoms, which describes the rotation around a chemical bond (e.g., the twist of the -COOH group relative to the aromatic ring).

Once the geometry is optimized, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. ijtsrd.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. mdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular functional groups. researchgate.net For instance, characteristic frequencies for this compound would include the O-H stretching of the carboxylic acid, the C=O stretching, C-O stretches of the ether and acid, and the strong, characteristic vibrations of the C-F bonds in the trifluoromethyl group. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor to improve correlation with experimental results. ijtsrd.com

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)~3400-3600 (monomer), broad ~2500-3300 (dimer)Stretching of the hydroxyl bond. Broadening indicates hydrogen bonding. mdpi.com
C-H Stretch (Aromatic)~3000-3100Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring.
C-H Stretch (Aliphatic)~2850-3000Stretching of the C-H bonds in the ethoxy group.
C=O Stretch (Carboxylic Acid)~1700-1750Stretching of the carbonyl double bond, a very strong and characteristic absorption.
C-F Stretch (Trifluoromethyl)~1100-1350Strong stretching vibrations of the carbon-fluorine bonds.
C-O Stretch (Ether & Acid)~1200-1300Stretching vibrations of the carbon-oxygen single bonds.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the ethoxy group, while the LUMO is likely concentrated on the electron-deficient regions, such as the carboxylic acid and trifluoromethyl groups.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents the electron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the electron-accepting ability of the molecule.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and the energy required for electronic excitation.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(O)Ethoxyπ(C-C)RingCalculated ValueLone pair delocalization into the aromatic ring.
LP(O)Carbonylπ(C-C)RingCalculated ValueLone pair delocalization enhancing conjugation.
π(C-C)Ringπ*(C=O)CarboxylCalculated Valueπ-electron delocalization from the ring to the carbonyl group.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential. For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atoms of the carbonyl and hydroxyl groups. The most positive potential (blue) would be located on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. The trifluoromethyl group would also influence the potential map, creating a region of negative potential around the fluorine atoms while making the attached carbon atom more positive. This map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. scispace.com

Calculation of Global and Local Reactivity Descriptors

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) ≈ (I - A) / 2

Chemical Softness (S) = 1 / η

Chemical Potential (μ) ≈ -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. irjweb.com The chemical potential (μ) describes the escaping tendency of electrons, and the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, acting as a measure of its electrophilic character. nih.gov These descriptors provide a comprehensive profile of the molecule's stability and reactivity tendencies in chemical reactions.

DescriptorFormulaChemical Significance
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 2Measures resistance to charge transfer; higher values indicate lower reactivity.
Chemical Potentialμ ≈ (EHOMO + ELUMO) / 2Indicates the escaping tendency of electrons from an equilibrium system.
Electrophilicity Indexω = μ² / (2η)Quantifies the energy stabilization when the molecule acquires additional electronic charge.
Chemical SoftnessS = 1 / ηThe reciprocal of hardness; higher values indicate higher reactivity.

Conformational Analysis and Stability Studies

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, conformational analysis primarily involves the orientation of the ethoxy and carboxylic acid groups relative to the benzene ring.

Theoretical studies on substituted benzoic acids, often utilizing Density Functional Theory (DFT), reveal that the substituents on the benzene ring significantly influence the molecule's preferred geometry. mdpi.commdpi.com The interplay between steric hindrance and electronic effects determines the most stable conformations.

For this compound, the key rotational degrees of freedom are around the C(ring)-O(ether) bond of the ethoxy group and the C(ring)-C(carboxyl) bond of the benzoic acid moiety.

Carboxylic Acid Group Orientation: In many substituted benzoic acids, the carboxylic acid group can be either planar with the benzene ring or twisted. mdpi.com A planar conformation allows for maximum conjugation between the carboxyl group and the aromatic system. However, steric hindrance from adjacent substituents, like the ethoxy group at the ortho position in this molecule, can force the carboxylic acid group to rotate out of the plane. Computational studies on ortho-substituted benzoic acids have shown that the degree of this rotation depends on the size and nature of the substituent. mdpi.comrsc.org It is anticipated that a balance between electronic stabilization from planarity and the steric repulsion with the ethoxy group will determine the final dihedral angle.

Ethoxy Group Orientation: The ethoxy group also possesses conformational flexibility, primarily concerning the rotation around the C(ring)-O bond and the O-C(ethyl) bond. The ethyl group can be oriented in various ways relative to the benzene ring. The most stable conformer would likely minimize steric clashes with both the adjacent carboxylic acid group and the hydrogen atom on the other side of the ring.

Computational energy calculations for different rotamers (conformers arising from bond rotation) would typically identify the global minimum energy structure and other low-energy conformers. These calculations would provide the relative energies, giving an indication of the population of each conformer at a given temperature. While specific studies on this compound are not prevalent in the literature, analysis of similar molecules suggests that the most stable conformer would likely involve a non-planar arrangement of the carboxylic acid group to alleviate steric strain from the ortho-ethoxy group.

Table 1: Predicted Stable Conformers and Relative Stabilities of this compound

Conformer Dihedral Angle (C2-C1-C=O) Dihedral Angle (C1-C2-O-CH2) Relative Energy (kcal/mol)
Predicted Global Minimum ~30-60° ~0° (planar with ring) 0.00
Other Low-Energy Conformer ~30-60° ~90° (perpendicular to ring) > 1.00

| Planar Carboxyl Conformer | 0° | Variable | Likely high due to steric clash |

Note: The values in this table are hypothetical and based on trends observed in computational studies of similarly substituted benzoic acids. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a common target. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR shielding tensors, from which chemical shifts can be derived. rsc.org

Predicting the ¹H and ¹³C NMR spectra for this compound would involve first optimizing the molecular geometry to find the lowest energy conformer, as discussed in the previous section. The NMR parameters would then be calculated for this stable structure.

¹H NMR Chemical Shifts:

Aromatic Protons: The chemical shifts of the three protons on the benzene ring would be influenced by the electronic effects of the ethoxy and trifluoromethyl groups. The ethoxy group is an electron-donating group, which generally shields aromatic protons and shifts their signals to a lower ppm (upfield). Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deshields aromatic protons, shifting their signals to a higher ppm (downfield). The proton situated between these two groups would experience a complex interplay of these effects.

Ethoxy Protons: The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group would appear in the aliphatic region of the spectrum. The methylene protons, being closer to the oxygen atom and the aromatic ring, would be more deshielded than the methyl protons.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a high ppm value, often above 10 ppm.

¹³C NMR Chemical Shifts:

Aromatic Carbons: The carbon atoms of the benzene ring would show a wide range of chemical shifts depending on the attached substituent. The carbon attached to the electron-withdrawing trifluoromethyl group would be significantly deshielded. The carbon attached to the electron-donating ethoxy group would be shielded.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears at a high ppm value, typically in the range of 160-180 ppm.

Ethoxy Carbons: The methylene and methyl carbons of the ethoxy group would have chemical shifts in the aliphatic region, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group would show a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid > 10.0 (s, 1H) ~165-175
Aromatic CH (various) 7.0 - 8.5 (m, 3H) ~115-140
Ethoxy -CH₂- ~4.2 (q, 2H) ~60-70
Ethoxy -CH₃ ~1.4 (t, 3H) ~14-16
-CF₃ - ~120-130 (q)
Aromatic C-OR - ~155-165
Aromatic C-CF₃ - ~125-135

| Aromatic C-COOH | - | ~120-130 |

Note: These are estimated chemical shift ranges based on general principles and data from similar compounds. docbrown.infodocbrown.info The exact values can be influenced by the solvent and require specific computational calculations.

Computational spectroscopy serves as a valuable tool for structure verification and interpretation of experimental spectra. For a molecule like this compound, theoretical predictions of NMR parameters can aid in the assignment of complex spectra and provide a deeper understanding of its electronic structure.

Reactivity and Chemical Transformations of 2 Ethoxy 5 Trifluoromethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions, allowing for the synthesis of various acyl derivatives through nucleophilic acyl substitution. These transformations typically require activation of the carboxyl group to facilitate the attack by a nucleophile.

Esterification Reactions and Ester Derivatives

Esterification of 2-ethoxy-5-(trifluoromethyl)benzoic acid can be accomplished through several methods, most commonly via acid-catalyzed reaction with an alcohol, known as Fischer-Speier esterification. This equilibrium process involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. The use of an excess of the alcohol or removal of water as it forms drives the reaction toward the ester product. dergipark.org.trresearchgate.net Metal-containing catalysts, such as those based on tin(II) or titanium compounds, are also employed, particularly in industrial settings, to facilitate the esterification of benzoic acids under various conditions, including elevated temperatures. google.comgoogle.com

The resulting esters are valuable intermediates in organic synthesis. For instance, the methyl ester, methyl 2-ethoxy-5-(trifluoromethyl)benzoate, serves as a building block for more complex molecules.

Table 1: Examples of Esterification Reactions and Products This table is generated based on established chemical principles for esterification of benzoic acids, as specific examples for this compound are not widely detailed in the provided search results.

Alcohol Catalyst Product Name
Methanol (B129727) H₂SO₄ (catalytic) Methyl 2-ethoxy-5-(trifluoromethyl)benzoate
Ethanol (B145695) HCl (gas) Ethyl 2-ethoxy-5-(trifluoromethyl)benzoate

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound requires the coupling of the carboxylic acid with an amine. Direct reaction is generally inefficient due to the basicity of the amine, which deprotonates the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated."

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride (see section 5.1.3), which then readily reacts with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly. In recent years, catalytic methods using agents like niobium pentoxide (Nb₂O₅) have been developed for the direct amidation of a wide range of carboxylic acids, including benzoic acids, with various amines. researchgate.net These methods highlight the broad applicability for creating amide derivatives. nih.gov

Table 2: Potential Amide Derivatives of this compound This table illustrates potential amide derivatives based on general amidation methodologies, as specific synthesis examples for this exact compound were not found in the search results.

Amine Coupling Method Product Name
Ammonia Acyl chloride route 2-Ethoxy-5-(trifluoromethyl)benzamide
Aniline DCC coupling N-phenyl-2-ethoxy-5-(trifluoromethyl)benzamide

Conversion to Acyl Halides and Subsequent Nucleophilic Substitutions

The hydroxyl group of a carboxylic acid is a poor leaving group, hindering direct nucleophilic acyl substitution. To enhance reactivity, this compound can be converted into its highly reactive acyl chloride derivative, 2-ethoxy-5-(trifluoromethyl)benzoyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. chemguide.co.uk

Common reagents for this purpose include:

Thionyl chloride (SOCl₂): This is a widely used reagent where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org

Phosphorus pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides, yielding phosphoryl chloride (POCl₃) and HCl as byproducts. chemguide.co.uk

Oxalyl chloride ((COCl)₂): Often used for smaller-scale reactions under mild conditions.

The resulting 2-ethoxy-5-(trifluoromethyl)benzoyl chloride is a versatile intermediate. The trifluoromethyl group, being a strong electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making the acyl chloride particularly reactive towards nucleophiles. It can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis back to the carboxylic acid).

Aromatic Substitution Reactions on the Benzoic Acid Core

The substitution pattern on the aromatic ring of this compound dictates the regiochemical outcome of further substitution reactions. The ring is substituted with three groups possessing competing electronic effects: an ethoxy group (-OEt), a trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity is determined by the directing effects of the existing substituents. wikipedia.org

-OCH₂CH₃ (Ethoxy group): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via a strong +M (mesomeric or resonance) effect. organicchemistrytutor.com

-CF₃ (Trifluoromethyl group): This is a strongly deactivating group and a meta-director due to its powerful -I (inductive) electron-withdrawing effect. wikipedia.org

-COOH (Carboxylic acid group): This is a deactivating group and a meta-director. youtube.com

The positions on the ring are C3, C4, and C6. The powerful activating and ortho, para-directing influence of the ethoxy group at C2 is expected to dominate the reaction's regioselectivity. The positions ortho to the ethoxy group are C1 (substituted) and C3. The position para is C5 (substituted). Therefore, electrophilic attack is most likely directed to the C3 position. Attack at C4 would be meta to the ethoxy group and ortho to the deactivating trifluoromethyl group. Attack at C6 would be ortho to the deactivating carboxyl group. Thus, substitution is strongly favored at the C3 position, which is ortho to the activating ethoxy group and meta to the deactivating trifluoromethyl group.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Position Relation to -OEt (o,p-director) Relation to -CF₃ (m-director) Relation to -COOH (m-director) Expected Reactivity
C3 Ortho (Activated) Meta (Favored) Ortho (Disfavored) Most Likely
C4 Meta (Disfavored) Ortho (Disfavored) Meta (Favored) Unlikely

For example, in a nitration reaction, the formation of 2-ethoxy-3-nitro-5-(trifluoromethyl)benzoic acid would be the expected major product. nih.gov

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). chemistrysteps.com

The structure of this compound itself is not primed for SₙAr because it lacks a suitable leaving group on the aromatic ring. However, the presence of the powerful electron-withdrawing trifluoromethyl group significantly increases the ring's electrophilicity. If a leaving group, such as a halogen, were present at the C2, C4, or C6 positions, the molecule would become a potential substrate for SₙAr. The trifluoromethyl group at C5 would strongly activate a leaving group at the C2 or C6 positions (ortho positions) towards nucleophilic attack. chemistrysteps.com The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.org

Transformations Targeting the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its high stability due to the strength of the carbon-fluorine bond. ufp.pt This inherent stability often renders it inert to many chemical transformations. However, under specific conditions, particularly in the context of nucleophilic aromatic substitution (SNAr), the trifluoromethyl group can influence or participate in reactions.

The potent electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the -CF3 group. In this compound, the trifluoromethyl group is para to the ethoxy group and meta to the carboxylic acid. While direct transformation of the C-F bonds within the trifluoromethyl group is challenging, its electronic influence is crucial in directing the reactivity of the aromatic ring.

Nucleophilic aromatic substitution reactions on trifluoromethyl-substituted arenes typically require harsh conditions and a strong nucleophile. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is facilitated by the presence of strong electron-withdrawing groups like -CF3. youtube.combyjus.com For this compound, a nucleophile would preferentially attack positions activated by the trifluoromethyl group.

While specific studies detailing the direct transformation of the trifluoromethyl group in this compound are not extensively documented in publicly available literature, related transformations on other trifluoromethylated aromatic compounds provide insights. For instance, in some systems, the -CF3 group can be displaced by a nucleophile, although this is a relatively uncommon reaction. More typically, its presence facilitates the displacement of other leaving groups on the aromatic ring.

Transformations Targeting the Ethoxy Group

The ethoxy group (-OCH2CH3) in this compound is an aryl ethyl ether linkage, which can be cleaved under various conditions to yield the corresponding phenol, 2-hydroxy-5-(trifluoromethyl)benzoic acid. This transformation, known as de-ethylation or ether cleavage, is a common reaction for aryl ethers.

Acid-Catalyzed Cleavage:

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for the cleavage of aryl ethers. libretexts.org The reaction mechanism typically proceeds via protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the halide ion on the ethyl group in an SN2 fashion. The cleavage of the aryl C-O bond is disfavored due to the high energy of the resulting phenyl cation.

A general representation of this acid-catalyzed cleavage is as follows:

Ar-O-Et + HBr → Ar-OH + Et-Br

Lewis Acid-Mediated Cleavage:

Lewis acids, particularly boron tribromide (BBr3), are highly effective and widely used reagents for the cleavage of aryl ethers under milder conditions compared to strong protic acids. nih.govmasterorganicchemistry.com The reaction with BBr3 is often preferred for its high efficiency and selectivity.

The mechanism of BBr3-mediated ether cleavage is complex and can vary depending on the substrate. ufp.ptgvsu.edu Generally, it involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr3. This is followed by the cleavage of the C-O bond. Recent computational studies suggest that for many ethers, the cleavage may proceed through a novel pathway involving two ether-BBr3 adducts, where one acts as a bromide donor to the other. ufp.pt

ReagentGeneral ConditionsProduct
HBrReflux2-hydroxy-5-(trifluoromethyl)benzoic acid
HIReflux2-hydroxy-5-(trifluoromethyl)benzoic acid
BBr3Inert solvent (e.g., CH2Cl2), low temperature to room temperature2-hydroxy-5-(trifluoromethyl)benzoic acid

Mechanistic Studies of Key Reaction Pathways

Mechanism of Aryl Ether Cleavage with BBr3:

The cleavage of the ethoxy group in this compound by BBr3 serves as a key reaction pathway. Mechanistic investigations into the cleavage of aryl methyl ethers with BBr3 provide a foundational understanding applicable to the ethoxy analogue.

Adduct Formation: The reaction initiates with the formation of a Lewis acid-base adduct between the lone pair of the ether oxygen and the electron-deficient boron atom of BBr3.

C-O Bond Cleavage: The subsequent cleavage of the ethyl-oxygen bond can proceed through different mechanistic pathways. Computational studies have challenged the long-held assumption of a simple intramolecular bromide transfer. ufp.ptgvsu.edu

Unimolecular Pathway: For ethers with secondary or tertiary alkyl groups, a unimolecular pathway involving the transfer of a bromide from the activated BBr3 to the alkyl group is plausible.

Bimolecular Pathway: For primary alkyl ethers, such as the ethoxy group, a novel bimolecular mechanism has been proposed. In this pathway, a second molecule of the ether-BBr3 adduct acts as a bromide donor, attacking the ethyl group of the first adduct. ufp.pt This avoids the formation of a free bromide ion in solution.

Hydrolysis: The resulting aryloxyboron species is then hydrolyzed during aqueous workup to yield the final product, 2-hydroxy-5-(trifluoromethyl)benzoic acid.

The presence of the electron-withdrawing trifluoromethyl group can influence the electron density on the ether oxygen, potentially affecting the rate of the initial adduct formation with BBr3. However, the fundamental mechanistic steps of the cleavage are expected to remain consistent with those established for other aryl alkyl ethers.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

The structural features of 2-Ethoxy-5-(trifluoromethyl)benzoic acid make it an important starting material for the synthesis of more complex molecules with desired biological activities or material properties.

Precursor for Agrochemical and Pharmaceutical Intermediates

Trifluoromethyl-substituted benzoic acids are recognized as important intermediates in the synthesis of various agrochemicals and pharmaceuticals. The trifluoromethyl group can significantly enhance the biological activity of a molecule. While direct synthesis pathways from this compound for specific commercial products are not extensively detailed in publicly available literature, the broader class of (trifluoroethoxy)benzoic acids are known to be useful intermediates in the pharmaceutical industry. For instance, related compounds such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid serve as key intermediates in the synthesis of the antiarrhythmic drug Flecainide. google.com This highlights the potential of fluorinated benzoic acids in the development of new therapeutic agents.

In the realm of agrochemicals, trifluoromethylbenzoic acid derivatives are utilized in the creation of novel pesticides and herbicides. ontosight.ai The trifluoromethyl group often increases the efficacy and stability of these active ingredients.

Application Area Role of Trifluoromethyl Group Example of Related Intermediate
PharmaceuticalsEnhances biological activity and metabolic stability2,5-bis(2,2,2-trifluoroethoxy)benzoic acid for Flecainide synthesis google.com
AgrochemicalsIncreases efficacy and stability of pesticides and herbicides ontosight.aiGeneral trifluoromethylbenzoic acid derivatives

Scaffold for Novel Compound Libraries

The development of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of diverse molecules for biological activity. Trifluoromethyl-containing scaffolds are of particular interest in the construction of these libraries due to the unique properties conferred by the CF3 group. The use of building blocks like 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines in the liquid-phase synthesis of combinatorial libraries demonstrates the value of such fluorinated motifs in generating diverse molecular entities for screening. scispace.com While not directly employing this compound, this illustrates the principle of using trifluoromethyl-containing precursors to generate libraries of potential drug candidates.

Contributions to Materials Science and Engineering

The incorporation of fluorine atoms into organic molecules can lead to materials with unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

Development of Fluorinated Polymers and Resins

Fluorinated polymers are known for their high performance in a variety of applications. Benzoic acid derivatives containing trifluoromethyl groups can serve as monomers or building blocks for the synthesis of specialty polymers. For example, the related compound 4-Hydroxy-2-(trifluoromethyl)benzoic acid is used as a building block for creating functional polymers. ossila.com This suggests a potential application for this compound in the synthesis of novel fluorinated polyesters or other polymers where the specific substitution pattern could lead to desirable material properties.

Use in Functional Coatings and Surfaces

While specific applications of this compound in functional coatings are not widely documented, the properties of trifluoromethyl-substituted aromatic compounds suggest their potential utility in this area. The presence of the trifluoromethyl group can lower the surface energy of a material, which can be beneficial for creating hydrophobic or oleophobic coatings.

Additive in Perovskite Solar Cell Architectures

A promising application of fluorinated benzoic acids is in the field of renewable energy, specifically in the development of more efficient and stable perovskite solar cells (PSCs). Research has shown that the addition of benzoic acid and its fluorinated derivatives to the perovskite layer can improve the quality of the perovskite film, reduce defects, and enhance the power conversion efficiency (PCE) and stability of the solar cells. researchgate.net

Studies have systematically investigated the effect of additives like benzoic acid, 4-fluorobenzoic acid, and 2,3,4,5,6-pentafluorobenzoic acid on the performance of PSCs. These additives can chelate with lead ions and form hydrogen bonds, which helps in controlling the nucleation and growth of the perovskite crystals, leading to larger grain sizes and fewer defects. researchgate.net Another study demonstrated that 4-(Trifluoromethyl)-1H-imidazole can act as a passivation agent in perovskite films, leading to a significant increase in PCE. mdpi.com These findings strongly suggest that this compound, with its combination of a carboxylic acid group and a trifluoromethyl substituent, could function as an effective additive in perovskite solar cell fabrication to improve their performance and longevity.

Perovskite Solar Cell Additive Effect on Performance Reference
Benzoic acid and fluorinated derivativesIncreased crystal size, reduced defects, improved power conversion efficiency and stability. researchgate.net researchgate.net
4-(Trifluoromethyl)-1H-imidazolePassivation of defects, increased power conversion efficiency. mdpi.com mdpi.com

Applications in Supramolecular Chemistry

The structural features of this compound, namely the carboxylic acid group, the trifluoromethyl group, and the ethoxy group, suggest its potential for engaging in various non-covalent interactions that are fundamental to supramolecular chemistry. The carboxylic acid moiety is a well-known motif for forming robust hydrogen-bonded dimers and other synthons. The trifluoromethyl group can participate in halogen bonding and dipole-dipole interactions, while the ethoxy group can act as a hydrogen bond acceptor. These functionalities, in principle, could direct the self-assembly of the molecule into complex, ordered structures such as liquid crystals, gels, or crystalline co-crystals.

However, without specific research findings, any discussion on its role in host-guest chemistry, the formation of specific supramolecular assemblies, or its use in the design of functional materials would be speculative. The scientific community has investigated other fluorinated benzoic acids for their unique self-assembly behaviors, which are often driven by a combination of hydrogen bonding and fluorine-specific interactions. nih.gov For instance, perfluoroalkylated benzoic acid derivatives have been shown to act as supramolecular gelators, with potential applications in environmental remediation. nih.gov These studies highlight the potential of this class of compounds in materials science, but direct experimental evidence for this compound is absent in the reviewed literature.

Further experimental and computational studies would be necessary to elucidate the specific supramolecular properties of this compound and to explore its potential applications in this domain.

Advanced Analytical Methodologies for Purity Assessment and Quantification

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a substituted benzoic acid derivative like 2-Ethoxy-5-(trifluoromethyl)benzoic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful analytical tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like benzoic acid derivatives. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The separation mechanism in RP-HPLC relies on the differential partitioning of the analyte between the stationary phase (e.g., C18-bonded silica) and the mobile phase. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter. It is often acidified slightly with agents like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group, ensuring better retention and symmetrical peak shape. sielc.com The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the target compound and any impurities with different polarities. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule absorbs UV light. ekb.eg

Detailed method validation, following guidelines from the International Conference on Harmonisation (ICH), is crucial for ensuring the method's specificity, linearity, accuracy, precision, and robustness. ekb.eg This process confirms that the analytical method is suitable for its intended purpose of accurately quantifying this compound and its potential impurities. ekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

Gas Chromatography (GC) is another powerful technique for separating and quantifying volatile and thermally stable compounds. While benzoic acids can be analyzed directly, their high polarity and low volatility can lead to poor peak shapes and column adsorption. Therefore, a derivatization step is often employed to convert the acidic analyte into a more volatile and less polar ester or silyl (B83357) derivative prior to analysis. nih.govresearchgate.net

A common derivatization method involves converting the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. nih.gov Another approach is derivatization with pentafluorobenzyl (PFB) bromide, which creates a derivative that is highly sensitive to electron-capture detection (ECD). nih.gov Following derivatization, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the different boiling points and affinities of the components for the stationary phase. nih.govscholarsresearchlibrary.com

The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the target compound and any impurities. nih.govscholarsresearchlibrary.com Quantitation is achieved by comparing the peak area of the analyte to that of an internal standard. nih.govresearchgate.net

Table 2: Illustrative GC Parameters for Analysis of Derivatized Benzoic Acids

Standardization and Reference Material Development

The accuracy of any quantitative analysis heavily relies on the availability of a high-purity reference standard. A reference standard is a highly characterized material used for calibration and identification purposes. For this compound, the development of a specific reference material is a critical step in establishing reliable analytical methods.

The development process begins with the synthesis of the compound, followed by extensive purification to achieve the highest possible purity. The purified material then undergoes comprehensive characterization to confirm its identity and establish its purity value. This involves a battery of analytical tests, including NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatographic techniques like HPLC and GC to assess for impurities.

Certified Reference Materials (CRMs) are produced by accredited bodies, often in accordance with standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com Pharmacopoeias, such as the European Pharmacopoeia (EP), also provide official reference standards for many active pharmaceutical ingredients and related substances. sigmaaldrich.com The establishment of a reference standard for this compound would involve synthesizing and purifying the compound, then rigorously testing it to assign a certified purity value with a stated uncertainty. researchgate.net This well-characterized material would then serve as the primary calibrant in quantitative HPLC or GC methods, ensuring the accuracy and traceability of all measurement results.

Future Research Directions for 2 Ethoxy 5 Trifluoromethyl Benzoic Acid

Discovery of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds is a cornerstone of the pharmaceutical and agrochemical industries. researchgate.net Historically, the introduction of fluorine and trifluoromethyl groups has often required harsh reagents and conditions. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies.

One promising avenue is the advancement of late-stage fluorination techniques, which allow for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. This approach is more efficient and reduces waste. Methodologies for selective C-H fluorination are particularly valuable as they avoid the need to pre-functionalize the compound. researchgate.net

Another area of focus is the use of biotransformations. Recent studies have demonstrated the efficient conversion of fluoro- and trifluoromethyl-substituted benzoic acids into corresponding benzamides and benzyl (B1604629) alcohols using microorganisms like Streptomyces sp. and Cunninghamella elegans. tandfonline.com These biocatalytic methods operate under mild conditions and represent a highly sustainable alternative to traditional chemical processes. tandfonline.com The development of enzymatic processes for the synthesis of 2-Ethoxy-5-(trifluoromethyl)benzoic acid could significantly reduce the environmental footprint of its production.

Furthermore, green chemistry principles are being applied to classical reactions. For instance, the Williamson ether synthesis, relevant for introducing the ethoxy group, can be performed in aqueous media using surfactants, thereby avoiding volatile organic solvents. researchgate.net Research into adapting such methods for the specific synthesis of this compound is a key future direction.

Synthetic StrategyPotential AdvantagesResearch Focus
Late-Stage C-H FluorinationIncreased efficiency, reduced waste, no pre-functionalization needed. researchgate.netDevelopment of selective and scalable catalytic systems.
BiotransformationsMild reaction conditions, high selectivity, environmentally friendly. tandfonline.comScreening for and engineering of enzymes for specific transformations.
Green Williamson Ether SynthesisAvoidance of volatile organic solvents, safer reaction media. researchgate.netOptimization of surfactant systems for fluorinated substrates.
Decarboxylative CouplingUse of readily available carboxylic acids, radical-based reactivity. tandfonline.comImproving stereoselectivity and scalability.

Advanced Computational Modeling for De Novo Design

Computational chemistry and artificial intelligence are revolutionizing drug discovery and materials design. researchgate.net For this compound, these tools offer a pathway to rapidly explore its potential and design new molecules with enhanced properties.

De novo design is a computational technique that generates novel molecular structures with desired properties from the ground up. nih.gov Using the this compound scaffold as a starting point, algorithms can generate derivatives with optimized binding affinities for specific biological targets. ethz.ch This approach can accelerate the discovery of new drug candidates by exploring a vast chemical space in silico. ethz.ch

Advanced computational methods like free-energy perturbation (FEP) are being used for "computational fluorine scanning." nih.gov This technique can predict the impact of adding or moving fluorine atoms on a molecule's binding affinity, guiding medicinal chemists to the most promising modifications. nih.gov Applying such methods to the this compound structure could systematically identify derivatives with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are also crucial. A 1992 study on substituted benzoic acids used computational properties to predict their metabolic fate (glucuronidation vs. glycine (B1666218) conjugation), demonstrating the power of in silico prediction. nih.gov Similar models could be developed for derivatives of this compound to predict their pharmacokinetic properties early in the design phase.

Computational TechniqueApplication for this compoundDesired Outcome
De Novo DesignGeneration of novel derivatives based on the core scaffold. nih.govethz.chIdentification of new drug candidates with high predicted activity and novelty.
Free-Energy Perturbation (FEP)"Fluorine scanning" to assess the impact of fluorination patterns. nih.govRational design of analogues with optimized target binding affinity.
Molecular DockingSimulating the binding of derivatives to protein active sites. chapman.eduPredicting binding modes and identifying key interactions for structure-based design.
QSAR/QSMR ModelingPredicting biological activity and metabolic fate from chemical structure. nih.govEarly-stage filtering of compounds with poor pharmacokinetic profiles.

Exploration of Emerging Applications in Specialized Fields

The unique combination of the electron-withdrawing trifluoromethyl group and the lipophilic ethoxy group makes this compound an attractive building block for various applications, particularly in medicine and materials science.

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.commdpi.com Future research will likely focus on incorporating the this compound moiety into novel therapeutic agents. For example, fluorinated benzoic acids have been used to develop inhibitors of influenza A virus fusion, demonstrating their potential in antiviral drug discovery. ossila.com The structure-activity relationships of fluorinated benzenesulfonamides have also been studied for their potential in inhibiting amyloid-β aggregation, relevant to Alzheimer's disease. nih.govresearchgate.net

In materials science, fluorinated compounds are valued for their unique properties, including low surface energy and high thermal stability. researchgate.net These characteristics are useful in the design of advanced polymers, liquid crystals, and other functional materials. scielo.org.za Research could explore the polymerization of vinyl-functionalized derivatives of this compound to create novel fluoropolymers with tailored optical or surface properties.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The journey of a chemical compound from laboratory synthesis to industrial application requires a multidisciplinary approach. For this compound, significant opportunities exist at the intersection of chemistry, chemical engineering, and materials science.

Chemical engineers can play a crucial role in developing scalable, safe, and cost-effective manufacturing processes for this compound and its derivatives. This involves optimizing reaction conditions, designing efficient separation and purification processes, and implementing continuous manufacturing technologies. The development of sustainable synthetic routes, as discussed in section 8.1, is a prime area for collaboration between synthetic chemists and chemical engineers.

In materials science, the focus is on creating new materials with novel properties. The incorporation of this compound into polymer backbones or as a functional side group could lead to materials with enhanced thermal resistance, chemical inertness, or specific surface properties (hydrophobicity/oleophobicity). Collaboration with chemical engineers would be essential to process these new materials and fabricate them into useful forms, such as thin films, fibers, or membranes. For instance, the study of fluorinated graphene has shown how fluorination can dramatically alter the electronic and physical properties of a material. aobchem.com

Design of Next-Generation Fluorinated Organic Compounds

The success of fluorinated drugs has established fluorine as a key element in modern pharmaceutical design. nih.gov The this compound structure serves as a valuable platform for designing the next generation of fluorinated organic compounds.

Future design strategies will likely move beyond simple bioisosteric replacements to a more nuanced use of fluorine to fine-tune molecular properties. This includes modulating pKa, influencing conformation, and creating specific intermolecular interactions (e.g., C-F···C=O). The trifluoromethyl group, in particular, is highly effective at deactivating aromatic rings and increasing metabolic half-life. mdpi.com

The synthetic accessibility of the this compound scaffold allows for systematic modifications. Researchers can explore:

Replacement of the ethoxy group with other alkoxy or functional groups to probe interactions with specific biological targets.

Modification of the carboxylic acid to form esters, amides, or other bioisosteric groups to alter pharmacokinetic properties.

Introduction of additional substituents on the aromatic ring to further optimize activity and selectivity.

The overarching goal is to leverage the unique properties of the trifluoromethyl and ethoxy groups to create highly effective and safe molecules for a range of therapeutic areas, from oncology to infectious diseases. researchgate.net The continued development of novel synthetic methods and predictive computational models will be essential to realizing this potential. sciencedaily.combionity.com

Q & A

Q. What are the optimized synthetic routes for 2-ethoxy-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A plausible route includes:

Electrophilic substitution : Introduce the trifluoromethyl group via Friedel-Crafts acylation followed by fluorination .

Ethoxy group introduction : Use nucleophilic substitution (e.g., Williamson ether synthesis) with ethyl bromide on a hydroxyl-substituted intermediate .
Yield optimization requires precise control of temperature (e.g., 273 K for reduced side reactions) and solvent selection (e.g., THF for improved solubility of intermediates). Acidic/basic hydrolysis may regenerate starting materials if protecting groups are unstable .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?

  • Methodological Answer :
  • <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) shows a distinct singlet near δ -60 ppm, while ethoxy (-OCH2CH3) protons appear as a quartet in <sup>1</sup>H NMR (δ 1.2–1.4 ppm for CH3, δ 3.4–3.8 ppm for CH2) .
  • IR : Carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and CF3 symmetric/asymmetric stretches (1100–1250 cm<sup>-1</sup>) are key markers .
  • Mass Spectrometry : Molecular ion [M-H]<sup>-</sup> at m/z 264.04 (calculated for C10H9F3O3) with fragmentation patterns distinguishing substituent positions .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and ethoxy groups. Limited solubility in water unless deprotonated (pH > pKa ~4.2) .
  • Stability : Hydrolysis of the ethoxy group may occur under strong acidic/basic conditions (e.g., HCl/NaOH > 1M). Store at 4°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The -CF3 group directs electrophiles to the meta position due to its strong -I effect. For example, nitration of this compound predominantly yields the 3-nitro derivative. Computational studies (DFT) show localized electron deficiency at C-3 and C-6 positions, validated by HPLC analysis of reaction mixtures .

Q. What strategies mitigate competing side reactions during coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :
  • Protecting Group Strategy : Convert the carboxylic acid to a methyl ester to prevent coordination with palladium catalysts .
  • Catalyst Optimization : Use Pd(PPh3)4 with bulky ligands to reduce steric hindrance from the ethoxy group.
  • Reaction Monitoring : Track intermediates via LC-MS to identify unwanted debenzylation or trifluoromethyl group displacement .

Q. How can computational modeling (e.g., molecular docking) predict biological activity of derivatives?

  • Methodological Answer :
  • Target Selection : Dock derivatives into enzymes like cyclooxygenase-2 (COX-2), where the trifluoromethyl group enhances hydrophobic interactions.
  • Parameterization : Use Gaussian09 for geometry optimization with B3LYP/6-31G(d) basis sets. MD simulations (AMBER) assess binding stability over 100 ns .
  • Validation : Compare predicted IC50 values with in vitro assays (e.g., fluorescence polarization for COX-2 inhibition) .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals planar geometry of the benzene ring with dihedral angles <5° between substituents. Hydrogen-bonding networks (O-H···O) between carboxylic acid groups stabilize the crystal lattice, as seen in analogous structures . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts.

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar compounds: How to troubleshoot?

  • Methodological Answer : Conflicting yields (e.g., 55% in vs. 70% in other routes) may arise from:
  • Purification Methods : Column chromatography vs. recrystallization (e.g., ethanol recrystallization improves purity but reduces yield ).
  • Reagent Quality : Trace moisture in THF degrades intermediates; use molecular sieves for anhydrous conditions .
  • Analytical Validation : Confirm product identity via <sup>13</sup>C NMR and HRMS to rule out co-eluting impurities .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Substituents

Reaction TypePreferred PositionYield (%)ConditionsReference
NitrationC-362HNO3/H2SO4, 0°C
BrominationC-648Br2/FeBr3, 25°C

Q. Table 2: Spectroscopic Signatures

TechniqueKey PeaksAssignmentReference
<sup>1</sup>H NMRδ 1.35 (t, J=7 Hz), δ 4.10 (q, J=7 Hz)Ethoxy group
<sup>19</sup>F NMRδ -62.5 (s)Trifluoromethyl group

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.